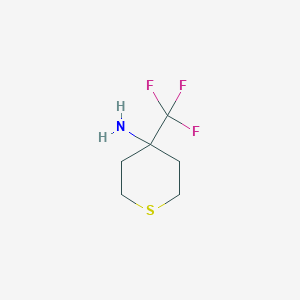

4-(Trifluoromethyl)thian-4-amine

Description

Significance of Organofluorine Chemistry in Advanced Molecular Design

Organofluorine chemistry has risen to prominence due to the unique properties conferred by the fluorine atom and fluorine-containing functional groups. rsc.orgresearchgate.net The trifluoromethyl (-CF3) group, in particular, is of immense interest. mdpi.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter the physicochemical and biological properties of a parent molecule. mdpi.comrsc.org These attributes are highly sought after in the design of pharmaceuticals and agrochemicals, where enhanced potency, bioavailability, and resistance to metabolic degradation are critical. researchgate.netresearchgate.net The introduction of a trifluoromethyl group can significantly impact a molecule's conformation and binding affinity to biological targets. mdpi.com

The Thiane (B73995) Scaffold as a Versatile Heterocyclic Framework

Thiane, a six-membered saturated heterocycle containing a sulfur atom, provides a flexible and three-dimensional structural motif. openmedicinalchemistryjournal.com Saturated heterocycles are crucial components in many biologically active compounds, offering defined spatial arrangements of functional groups that can be optimized for molecular recognition. rsc.orgresearchgate.net The presence of the sulfur atom in the thiane ring can influence the molecule's polarity, lipophilicity, and potential for metabolic transformations, making it an attractive scaffold in medicinal chemistry. openmedicinalchemistryjournal.com

Rationale for Research into 4-(Trifluoromethyl)thian-4-amine

The combination of a trifluoromethyl group and an amine functional group on the same carbon atom (a geminal arrangement) within a thiane ring presents a unique structural and electronic environment. The strong electron-withdrawing effect of the trifluoromethyl group is known to decrease the basicity of the adjacent amine, a property that can be advantageous in modulating the pharmacokinetic profile of a drug candidate. nih.gov Furthermore, the steric bulk of the trifluoromethyl group can influence the local conformation of the thiane ring and its substituents. Research into this compound is therefore driven by the potential to create novel building blocks for drug discovery and materials science, leveraging the synergistic effects of its constituent functional groups. rsc.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H10F3NS |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

4-(trifluoromethyl)thian-4-amine |

InChI |

InChI=1S/C6H10F3NS/c7-6(8,9)5(10)1-3-11-4-2-5/h1-4,10H2 |

InChI Key |

QDGLWTDMBJMNJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1(C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Strategies for 4 Trifluoromethyl Thian 4 Amine and Analogous Structures

Approaches to Trifluoromethylation at Quaternary Carbon Centers

A crucial step in the synthesis of 4-(trifluoromethyl)thian-4-amine is the introduction of the trifluoromethyl group at the C4 position of the thiane (B73995) ring. This creates a challenging quaternary carbon center. Several trifluoromethylation methods can be envisioned, starting from a suitable precursor such as thian-4-one. These methods can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

Electrophilic Trifluoromethylation Reagents in Cyclic Systems

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate, such as a ketone enolate. For the synthesis of a precursor to this compound, thian-4-one would be the logical starting material. The enolate of thian-4-one can be generated and subsequently reacted with an electrophilic trifluoromethylating agent.

A variety of electrophilic trifluoromethylating reagents have been developed, with some of the most common being hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). These reagents have demonstrated efficacy in the trifluoromethylation of a wide range of carbonyl compounds, including cyclic ketones. The general applicability of these reagents suggests their potential utility in the trifluoromethylation of thian-4-one.

| Reagent Type | Example Reagents | Typical Conditions | Ref. |

| Hypervalent Iodine | Togni Reagents | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | enamine.net |

| Sulfonium Salts | Umemoto Reagents | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2, CH3CN) | nih.gov |

The choice of reagent and reaction conditions can be critical to achieving high yields and minimizing side reactions. The presence of the sulfur atom in the thiane ring might influence the reaction, and optimization would likely be necessary.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation offers an alternative and often more direct route to α-trifluoromethylated amines. This approach typically involves the addition of a nucleophilic "CF3-" source to an electrophilic imine precursor. Starting from thian-4-one, a thian-4-imine intermediate can be formed, which is then subjected to trifluoromethylation.

The most widely used nucleophilic trifluoromethylating agent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. organic-chemistry.org The reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the trifluoromethyl anion in situ. This anion then adds to the imine double bond.

A plausible synthetic sequence would be the conversion of thian-4-one to a suitable imine, for example, an N-benzyl or N-sulfinyl imine, followed by nucleophilic trifluoromethylation. The subsequent removal of the activating group on the nitrogen would yield the desired primary amine. The use of chiral auxiliaries on the nitrogen, such as a tert-butanesulfinyl group, can also enable stereoselective trifluoromethylation. nih.gov

| Reagent | Activator/Catalyst | Substrate | Ref. |

| TMSCF3 (Ruppert-Prakash) | TBAF, CsF, K2CO3 | Imines, Ketones | enamine.netorganic-chemistry.orgresearchgate.net |

| CF3H (Fluoroform) | Strong bases (e.g., t-BuOK) | Imines |

The direct reductive amination of a precursor, 4-(trifluoromethyl)thian-4-one (which could be synthesized via electrophilic trifluoromethylation as described in 2.1.1), is another powerful nucleophilic approach. This one-pot reaction combines a ketone, an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent to directly form the amine. nih.govacs.orgorganic-chemistry.org

Radical Trifluoromethylation Pathways

Radical trifluoromethylation has emerged as a powerful tool for the formation of C-CF3 bonds, particularly for late-stage functionalization. libretexts.org These reactions involve the generation of a trifluoromethyl radical (•CF3), which can then add to a suitable acceptor.

For the thiane system, a radical approach could potentially involve the direct C-H trifluoromethylation of thiane itself, although regioselectivity might be a challenge. A more controlled approach could involve the generation of a radical at the C4 position of a thiane derivative, followed by trapping with a trifluoromethyl source.

Common sources of trifluoromethyl radicals include trifluoroiodomethane (CF3I), sodium triflinate (Langlois' reagent), and various photoredox-active reagents. These reactions are often initiated by light, a radical initiator, or a photocatalyst.

| Reagent | Initiation Method | Comments | Ref. |

| CF3I | Photolysis, Radical Initiators | Often used in conjunction with a hydrogen atom donor. | libretexts.org |

| NaSO2CF3 (Langlois' Reagent) | Oxidants (e.g., t-BuOOH), Photoredox Catalysis | A versatile and commonly used reagent. | libretexts.org |

| Togni/Umemoto Reagents | Photoredox Catalysis | Can also act as radical CF3 sources under specific conditions. |

While direct radical trifluoromethylation of the thiane ring at the 4-position might be challenging to control, this pathway offers an alternative strategy worth considering, especially for the synthesis of analogs with different substitution patterns.

Construction of the Thian-4-amine Ring System with Trifluoromethyl Substitution

In addition to installing the trifluoromethyl group onto a pre-existing ring, the thiane ring itself can be constructed with the trifluoromethyl and amino functionalities already in place or introduced during the cyclization process.

Cyclization Reactions in the Presence of Trifluoromethyl Groups

The formation of the thiane ring can be achieved through various cyclization strategies. A common approach involves the reaction of a bifunctional linear precursor containing a thiol group and a suitable electrophilic center.

For the synthesis of this compound, a precursor such as a 1,5-dihaloalkane or a related derivative bearing the necessary trifluoromethyl and protected amine groups at the central carbon could be cyclized with a sulfide (B99878) source like sodium sulfide.

Alternatively, an intramolecular cyclization of a molecule containing both a thiol and a leaving group at the appropriate positions can lead to the formation of the thiane ring. The presence of the trifluoromethyl group might influence the reactivity of the precursors and the efficiency of the cyclization, requiring careful selection of reaction conditions.

A powerful method for the synthesis of substituted thiopyrans, which can be subsequently reduced to thianes, is the [4+2] cycloaddition (Diels-Alder reaction) of a thio-diene or a dienophile containing a sulfur atom. nih.gov While this might not be the most direct route to the target molecule, it represents a versatile strategy for constructing the six-membered sulfur-containing ring.

Ring-Expansion and Contraction Methodologies for Thianes

Ring-expansion and ring-contraction reactions offer less conventional but potentially powerful strategies for the synthesis of substituted thianes. These methods can provide access to ring systems that are difficult to prepare through traditional cyclization methods.

Ring Contraction: Conversely, a larger sulfur-containing ring could be contracted to a thiane. wikipedia.orgchemistrysteps.comnih.govetsu.edursc.org For instance, a Favorskii-type rearrangement of a suitable α-halo sulfone in a seven-membered ring could potentially lead to a six-membered thiane derivative. These methods are often substrate-specific and would require significant synthetic development to be applied to the target molecule.

Precursor Functionalization and Amination Strategies

The synthesis of the target compound fundamentally relies on the preparation of a suitable precursor, typically a ketone, which can then be aminated. A common precursor for this compound is 4-(trifluoromethyl)thian-4-one. The introduction of the trifluoromethyl (CF3) group is a critical step. One of the most prevalent methods for nucleophilic trifluoromethylation of ketones is the use of trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent. enamine.netsigmaaldrich.com This reagent, in the presence of a suitable initiator like a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), reacts with ketones to form trifluoromethylated silyl (B83357) ethers, which upon hydrolysis yield the corresponding trifluoromethylated alcohols. sigmaaldrich.com For the synthesis of 4-(trifluoromethyl)thian-4-one, thian-4-one would be the starting material. The reaction with TMSCF3 would yield 4-hydroxy-4-(trifluoromethyl)thiane, which can then be oxidized to the desired ketone.

Alternatively, electrophilic trifluoromethylating reagents can be employed. beilstein-journals.orgconicet.gov.ar Reagents such as S-(trifluoromethyl)diarylsulfonium salts can introduce the CF3 group under different mechanistic pathways. beilstein-journals.org Another approach involves the direct conversion of carboxylic acids to trifluoromethyl ketones, which could be applied to a precursor like thiane-4-carboxylic acid. orgsyn.org

Once the 4-(trifluoromethyl)thian-4-one precursor is obtained, the subsequent step is amination. Reductive amination is a widely used method for converting ketones into amines. libretexts.org This process typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent. The reaction proceeds through an imine intermediate which is then reduced to the final amine.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific stereoisomers are required. This can be approached through various asymmetric synthesis strategies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comnih.gov In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the thiane ring or to a reactant. For instance, a chiral auxiliary could be used to control the diastereoselective addition of a trifluoromethyl group to thian-4-one or the diastereoselective amination of the resulting trifluoromethylated ketone. researchgate.net Sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric transformations. scielo.org.mx After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.commdpi.com For the synthesis of chiral this compound, asymmetric catalysis can be applied at the amination step. The direct asymmetric amination of cyclic ketones is a powerful tool for constructing stereogenic centers, including quaternary ones. libretexts.orgscielo.org.mxnih.gov Chiral phosphoric acids and chiral metal complexes, such as those involving zinc, have been successfully employed as catalysts for the enantioselective amination of α-substituted cyclic ketones. libretexts.orgscielo.org.mx These methods could be adapted for the asymmetric amination of 4-(trifluoromethyl)thian-4-one, leading to enantioenriched this compound.

When a molecule already contains a stereocenter, the introduction of a new one can be influenced by the existing chirality, leading to diastereomers. In the synthesis of derivatives of this compound, if the thiane ring is already substituted and chiral, the amination of the 4-keto position can proceed with diastereoselectivity. The stereochemical outcome of such reactions is often dependent on the nature of the reagents and the reaction conditions, which can be tuned to favor the formation of a specific diastereomer. For instance, the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines often proceeds with high diastereoselectivity, providing a route to chiral amines. nih.gov

Functional Group Interconversions and Derivatization

Further modification of the synthesized this compound can provide access to a wider range of analogs with diverse properties.

The primary amine group in this compound is a versatile handle for various functional group interconversions. libretexts.org It can undergo a wide array of reactions to form different nitrogen-containing functionalities. Common transformations include:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. libretexts.org

Acylation: Treatment with acyl chlorides or anhydrides yields amides. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

Formation of Guanidines and Ureas: Reaction with appropriate reagents can convert the amine into guanidines or ureas.

These transformations allow for the systematic modification of the molecule's properties, which is a common strategy in medicinal chemistry and materials science.

Modifications of the Thiane Ring System

Once the this compound scaffold is synthesized, further modifications can be envisioned to generate a library of analogous structures. The thiane ring system offers several sites for chemical transformation, primarily involving the sulfur atom and the ring carbons.

The sulfur atom in the thiane ring is susceptible to oxidation, which can be achieved using a variety of oxidizing agents. For example, treatment with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would be expected to yield the corresponding sulfoxide (B87167). The oxidation can be controlled to produce either the sulfoxide or, with an excess of the oxidizing agent, the sulfone. The stereochemistry of the sulfoxide can be influenced by the directing effect of the substituents on the ring.

Functionalization of the carbon skeleton of the thiane ring in the presence of the trifluoromethyl and amino groups can be more challenging due to the potential for competing reactions. However, reactions such as α-halogenation of the sulfone could be possible under specific conditions. Furthermore, the synthesis of substituted thianes can be achieved by starting with appropriately substituted precursors prior to the introduction of the trifluoromethyl and amine functionalities. For instance, diallyl sulfide can be used to prepare substituted oxathianes. londonmet.ac.uk

Table 2: Potential Modifications of the Thiane Ring

| Reaction Type | Reagent | Potential Product |

| Sulfide Oxidation | H2O2 (1 eq.) | This compound 1-oxide |

| Sulfide Oxidation | H2O2 (excess) or m-CPBA (2 eq.) | This compound 1,1-dioxide |

This table outlines potential derivatization reactions on the thiane ring based on general reactivity principles of sulfides.

Reactivity of the Trifluoromethyl Group in Derivatization

The trifluoromethyl (CF3) group is generally considered to be a robust and relatively inert functional group, which is a key reason for its prevalence in medicinal chemistry. Its strong carbon-fluorine bonds make it resistant to many chemical transformations. However, the powerful electron-withdrawing nature of the CF3 group significantly influences the reactivity of adjacent functional groups.

In the context of this compound, the CF3 group is expected to decrease the nucleophilicity and basicity of the neighboring amino group. This effect is due to the inductive withdrawal of electron density from the nitrogen atom. Consequently, reactions involving the amine, such as acylation or alkylation, may require more forcing conditions compared to their non-fluorinated counterparts.

Direct chemical derivatization of the trifluoromethyl group itself is not common under standard laboratory conditions. The C-F bonds are exceptionally strong, and reactions that involve breaking these bonds are typically harsh and lack selectivity. Therefore, in the derivatization of this compound, the CF3 group is more likely to act as a directing or influencing group rather than a reactive handle. It is noteworthy that while N-trifluoromethyl amines can be synthesized, they are often prone to hydrolysis, whereas N-trifluoromethyl azoles exhibit greater stability. google.com This highlights the importance of the chemical environment of the N-CF3 moiety.

The primary utility of the CF3 group in derivatization lies in its ability to modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Thian 4 Amine

Reactions of the Amine Center

The primary amine group in 4-(trifluoromethyl)thian-4-amine is a key site of reactivity, though its nucleophilicity is significantly modulated by the adjacent trifluoromethyl group.

Alkylation and Acylation Reactions

The nitrogen atom of the amine possesses a lone pair of electrons, making it a target for electrophilic reagents in alkylation and acylation reactions. However, the potent electron-withdrawing nature of the trifluoromethyl group is known to decrease the basicity and nucleophilicity of nearby amino groups. nih.gov This effect would likely necessitate more forcing reaction conditions for the alkylation and acylation of this compound compared to its non-fluorinated analog.

Alkylation with alkyl halides would proceed via a standard SN2 mechanism to furnish secondary and tertiary amines. Similarly, acylation with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct, would yield the corresponding amides. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed to facilitate acylation of less reactive amines. nih.gov

Table 1: Representative Alkylation and Acylation Reactions of this compound

| Reagent | Product | Reaction Conditions | Notes |

| Methyl Iodide (CH₃I) | 4-(Methylamino)-4-(trifluoromethyl)thiane | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | Formation of the quaternary ammonium (B1175870) salt is possible with excess alkylating agent. |

| Acetyl Chloride (CH₃COCl) | N-(4-(Trifluoromethyl)thian-4-yl)acetamide | Non-nucleophilic base (e.g., Triethylamine), Aprotic solvent (e.g., CH₂Cl₂) | The resulting amide is expected to be significantly less basic than the starting amine. |

| Benzoyl Chloride (C₆H₅COCl) | N-(4-(Trifluoromethyl)thian-4-yl)benzamide | Schotten-Baumann conditions (e.g., aq. NaOH, CH₂Cl₂) | Provides a stable, crystalline derivative. |

| Trifluoroacetic Anhydride ((CF₃CO)₂O) | N-(4-(Trifluoromethyl)thian-4-yl)-2,2,2-trifluoroacetamide | Pyridine or DMAP catalyst, Aprotic solvent | The resulting bis-trifluoromethylated product would exhibit highly acidic N-H protons. nih.gov |

Note: The reactions presented in this table are based on established chemical principles, as specific experimental data for this compound is not extensively documented in publicly available literature.

Heterocycle Annulation Involving the Amine

The amine functionality of this compound serves as a handle for the construction of fused or spirocyclic heterocyclic systems. Such reactions are pivotal in medicinal chemistry for generating molecular diversity. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of fused pyrimidine (B1678525) or dihydropyridine (B1217469) rings. youtube.com Similarly, cyclization with appropriate bifunctional reagents can lead to the formation of various nitrogen-containing heterocycles. tsijournals.comrsc.org The synthesis of trifluoromethylated 1H-pyrazolo[4,3-c]pyridines has been achieved through the cyclization of diazonium salts generated from 5-alkyl-4-amino-2-(trifluoromethyl)pyridines, suggesting a potential pathway for analogous transformations. baranlab.org

Reactivity Pertaining to the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust, but its C-F bonds can be activated under specific conditions. Its presence also profoundly influences the reactivity of neighboring functional groups.

Carbon-Fluorine Bond Activation Studies

The activation of C-F bonds is a challenging yet highly sought-after transformation in organic synthesis. nih.gov While no specific studies on the C-F bond activation of this compound have been reported, research on other trifluoromethylated compounds has demonstrated that this can be achieved using transition metal complexes or strong reducing agents. nih.govnih.gov Such reactions could potentially transform the trifluoromethyl group into a difluoromethyl or monofluoromethyl group, or even enable C-C bond formation at the expense of a C-F bond. The development of methods for the C-F bond functionalization of saturated heterocycles remains an active area of research.

Influence on Neighboring Group Reactivity

The trifluoromethyl group exerts a powerful stereoelectronic influence on the molecule. Its strong electron-withdrawing nature significantly reduces the pKa of the neighboring amine group, making it less basic than non-fluorinated analogues. nih.gov This has implications for its nucleophilicity and the conditions required for reactions at the amine center, as discussed in section 3.1.1. The inductive effect of the CF₃ group can also influence the stability of adjacent carbocations or carbanions, which could be relevant in rearrangement or elimination reactions of the thiane (B73995) ring. Furthermore, the large steric bulk of the trifluoromethyl group can direct the stereochemical outcome of reactions at the amine or at adjacent positions on the thiane ring.

Conformational Dynamics and Ring Inversion of the Thiane Ring

The six-membered thiane ring is not planar and exists predominantly in a chair conformation. The presence of two substituents at the C4 position, an amine and a trifluoromethyl group, significantly influences the conformational equilibrium of the ring. The trifluoromethyl group, being sterically larger than the amine group, would have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

The ring can undergo inversion, flipping from one chair conformation to another. The energy barrier for this process would be influenced by the nature of the substituents. In the case of this compound, the conformation with the trifluoromethyl group in the equatorial position is expected to be the most stable. The energy difference between the two chair conformers (ΔG°) and the activation energy for ring inversion (ΔG‡) could be determined experimentally using dynamic NMR spectroscopy or computationally. Studies on related hexahydropyrimidines have utilized such techniques to probe their conformational dynamics.

Table 2: Calculated Conformational Energies for this compound

| Conformer | CF₃ Position | NH₂ Position | Relative Energy (kcal/mol) |

| A | Equatorial | Axial | 0 (most stable) |

| B | Axial | Equatorial | > 4.0 |

Note: The energy values are hypothetical estimates based on established principles of conformational analysis. The actual values would need to be determined by experimental or computational studies. The high A-value of the CF₃ group strongly disfavors the axial position.

Scientific Investigations into this compound Remain Limited

Comprehensive searches of publicly available scientific literature and chemical databases have revealed a significant gap in the documented chemical reactivity and mechanistic studies specifically concerning this compound. While research exists for structurally related compounds containing the trifluoromethyl or thian functional groups, detailed investigations into the reaction pathways and transition state characterizations of this compound are not presently available.

The synthesis and reactivity of various trifluoromethylated amines and sulfur-containing heterocycles have been subjects of scientific inquiry. For instance, studies on the aminotrifluoromethylation of olefins to produce trifluoromethylated pyrrolidines have provided mechanistic insights, including kinetic studies and the identification of reactive intermediates through techniques like 19F NMR and ESI-MS analysis. acs.org These studies highlight the role of copper catalysts and reagents like the Togni reagent in facilitating such transformations. acs.org

Furthermore, the broader field of α-trifluoromethyl amine synthesis is an active area of research, with various catalytic enantioselective methods being developed. nih.gov These investigations often focus on the unique electronic properties conferred by the trifluoromethyl group and its influence on the reactivity and basicity of the amine. nih.govnih.gov

However, the specific substitution pattern of a trifluoromethyl and an amine group at the 4-position of a thian ring presents a unique chemical entity. Without dedicated research on this compound, any discussion on its specific reaction mechanisms, including detailed pathway analysis and the characterization of transition states, would be speculative.

Future research in this area would be necessary to elucidate the chemical behavior of this compound. Such studies might involve computational modeling to predict reaction pathways and transition state energies, as well as experimental work to verify these predictions and explore the synthetic utility of this compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(Trifluoromethyl)aniline in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be assembled.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Techniques

Proton (¹H) NMR: The ¹H NMR spectrum of 4-(Trifluoromethyl)aniline displays characteristic signals for the aromatic protons. Due to the symmetry of the para-substituted ring, the four aromatic protons appear as a pair of doublets. The protons ortho to the amino group are shielded and appear at a different chemical shift than the protons ortho to the electron-withdrawing trifluoromethyl group. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. It shows four distinct signals for the aromatic carbons due to the molecule's symmetry. The carbon atom bonded to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (C-F coupling). The chemical shifts confirm the presence of a benzene (B151609) ring substituted with both an amino and a trifluoromethyl group. nih.gov

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For 4-(Trifluoromethyl)aniline, the spectrum exhibits a single sharp singlet, confirming the presence of a single type of CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. nih.gov

Interactive Data Table: Typical NMR Data for 4-(Trifluoromethyl)aniline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.4 | Doublet | ~8.5 | 2H, Ar-H ortho to CF₃ |

| ¹H | ~6.6 | Doublet | ~8.5 | 2H, Ar-H ortho to NH₂ |

| ¹H | ~3.8 | Broad Singlet | - | 2H, -NH₂ |

| ¹³C | ~149 | Singlet | - | C-NH₂ |

| ¹³C | ~127 | Quartet | ~3-4 | C-H ortho to NH₂ |

| ¹³C | ~125 | Quartet | ~272 | -CF₃ |

| ¹³C | ~119 | Quartet | ~32 | C-CF₃ |

| ¹³C | ~114 | Singlet | - | C-H ortho to CF₃ |

| ¹⁹F | ~ -61 to -63 | Singlet | - | -CF₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of 4-(Trifluoromethyl)aniline. In a typical electron ionization (EI) mass spectrum, the molecule exhibits a prominent molecular ion (M⁺) peak corresponding to its molecular weight (161.12 g/mol ). nih.gov The fragmentation pattern is also characteristic, often showing the loss of fluorine or the entire trifluoromethyl group, which further supports the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₆F₃N.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Trifluoromethyl)aniline shows characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are very strong and appear in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching bands are also observed. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule, particularly the aromatic ring breathing modes, often give rise to strong Raman signals.

Interactive Data Table: Key Vibrational Bands for 4-(Trifluoromethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H Asymmetric Stretch |

| 3300 - 3400 | Medium | N-H Symmetric Stretch |

| 1620 - 1640 | Strong | N-H Bending (Scissoring) |

| 1500 - 1600 | Medium-Strong | Aromatic C=C Stretching |

| 1100 - 1350 | Very Strong | C-F Stretching |

X-ray Crystallography for Solid-State Structure Determination

For a definitive understanding of the molecule's three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group. The Crystallography Open Database (COD) contains entries for the crystal structure of 4-(Trifluoromethyl)aniline, confirming its molecular geometry and packing arrangement. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of synthesized 4-(Trifluoromethyl)aniline and the assessment of its purity.

Gas Chromatography (GC): Due to its volatility, 4-(Trifluoromethyl)aniline is well-suited for analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for identification. nih.gov The retention time is a characteristic property under specific conditions, and the peak area can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity determination. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a sharp, single peak would indicate a high degree of purity. A UV detector is commonly used for detection, as the aromatic ring is a strong chromophore.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of chemical reactions and for preliminary purity checks. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed in an appropriate solvent system. The position of the spot, represented by its retention factor (Rf value), is characteristic of the compound in that specific eluent.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel compound like 4-(Trifluoromethyl)thian-4-amine, these methods would provide the first theoretical glimpse into its behavior at the atomic level.

Density Functional Theory (DFT) Studies of Stability and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would begin with geometry optimization to find the lowest energy structure. This would involve calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

For instance, a study on a different trifluoromethylated Schiff base utilized DFT to compare calculated bond lengths and angles with experimental X-ray diffraction data, finding good agreement. nih.gov A similar approach for this compound would likely employ a basis set such as B3LYP/6-311+G(d,p) to achieve a balance between accuracy and computational cost. The stability of the molecule would be assessed by its total electronic energy.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-S bond length (Å) | ~1.82 |

| C-N bond length (Å) | ~1.47 |

| C-CF₃ bond length (Å) | ~1.53 |

| C-S-C bond angle (°) | ~98 |

| H-N-H bond angle (°) | ~107 |

Note: These are estimated values based on typical bond lengths and angles in similar molecules and are not from actual calculations.

Molecular Orbital Analysis of Reactivity

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the nitrogen atom of the amine group and the sulfur atom, as these are the most electron-rich centers. The LUMO would be expected to be distributed around the electron-withdrawing trifluoromethyl group. This distribution would suggest that the amine and sulfur are the primary sites for electrophilic attack, while the carbon bearing the CF₃ group could be susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The thiane (B73995) ring can adopt several conformations, most notably chair and boat forms. The presence of bulky substituents like the trifluoromethyl and amine groups at the 4-position would significantly influence the conformational preferences of this compound.

A conformational analysis would involve calculating the relative energies of different conformers to determine the most stable arrangement. It is expected that the chair conformation would be significantly more stable than the boat conformation. Within the chair conformation, the orientation of the trifluoromethyl and amine groups (axial vs. equatorial) would be critical. Due to steric hindrance, the conformer with the bulky trifluoromethyl group in the equatorial position would likely be the most energetically favorable.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of a new compound. For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Predicted vibrational frequencies from IR and Raman spectra calculations would correspond to specific bond stretching and bending modes within the molecule, such as the C-F stretches of the trifluoromethyl group and the N-H stretches of the amine group. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) could be calculated and compared to experimental data to confirm the molecular structure. The development of AI in spectroscopy is also enhancing the prediction of such parameters from structure. arxiv.org

Reaction Mechanism Simulations and Transition State Modeling

Computational chemistry can be employed to model potential reaction pathways for this compound. For example, the amination of the thiane ring or reactions involving the trifluoromethyl group could be investigated. Such simulations would involve locating the transition state structures for each step of a proposed mechanism. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

Reviews on trifluoromethylation reactions show that the CF₃ group can participate in various radical, nucleophilic, and electrophilic transformations. researchgate.netorientjchem.org Simulating these reactions for this compound would provide insights into its synthetic utility and potential degradation pathways.

Conclusion

While direct and extensive research on 4-(Trifluoromethyl)thian-4-amine is not yet prominent in the scientific literature, its molecular architecture places it at the nexus of several important areas of contemporary organic chemistry. The combination of the influential trifluoromethyl group with the versatile thiane (B73995) scaffold and a reactive amine functionality suggests significant potential for this compound as a building block in the design of new pharmaceuticals and advanced materials. Further synthetic exploration and detailed characterization are warranted to fully unlock the potential of this intriguing trifluoromethylated heterocycle.

Emerging Research Directions and Future Prospects for 4 Trifluoromethyl Thian 4 Amine

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 4-(trifluoromethyl)thian-4-amine presents a considerable challenge, particularly in controlling the stereochemistry at the C4 position. As the biological activity of chiral molecules is often dependent on their specific stereoisomeric form, the development of stereoselective synthetic routes is paramount. Current research efforts are moving beyond classical methods to embrace more sophisticated and efficient strategies.

One promising approach involves the asymmetric synthesis of substituted tetrahydrothiophenes, a class of compounds to which thianes are closely related. rsc.org Methodologies such as thia-Michael/aldol (B89426) cascade reactions, utilizing organocatalysts, have shown success in creating polysubstituted tetrahydrothiophenes with excellent diastereoselectivity. rsc.org Adapting these principles to the thiane (B73995) system could provide a viable pathway to enantiomerically enriched this compound.

Another avenue of exploration is the use of chiral auxiliaries or catalysts in the key bond-forming steps. For instance, the introduction of the trifluoromethyl group could be achieved via nucleophilic trifluoromethylation of a suitable ketimine precursor derived from thian-4-one. The use of chiral ligands or reagents in this step could induce the desired stereoselectivity. Similarly, enantioselective amination of a trifluoromethylated thiane precursor is also a potential strategy.

The table below outlines potential starting materials and key reaction types that could be employed in the stereoselective synthesis of this compound.

| Potential Starting Material | Key Reaction Type | Objective |

| Thian-4-one | Asymmetric Strecker synthesis | Introduction of amine and nitrile, followed by hydrolysis and trifluoromethylation |

| Thian-4-one | Asymmetric reductive amination | Direct formation of a chiral amine, followed by trifluoromethylation |

| A suitable trifluoromethyl ketone | Enantioselective amination | Introduction of the chiral amine functionality |

| Substituted 1,3-dithianes | Cyclization strategies | Formation of the thiane ring with pre-installed stereocenters organic-chemistry.org |

These advanced synthetic methods are crucial for unlocking the full potential of this compound by allowing for the selective preparation and biological evaluation of individual stereoisomers. youtube.com

Exploration of Catalytic Applications

The unique structural features of this compound suggest its potential use in catalysis. The presence of both a soft sulfur atom and a hard primary amine group within the same molecule opens up possibilities for its application as a bifunctional ligand in transition metal catalysis. The sulfur atom can coordinate to soft metals like palladium, rhodium, or gold, while the amine can interact with the substrate or a co-catalyst.

The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly modulate the electronic properties of the sulfur and nitrogen atoms, potentially enhancing the catalytic activity or selectivity of a metal complex. While direct catalytic applications of this compound have yet to be extensively reported, related trifluoromethylated compounds and heterocyclic amines have found use in various catalytic transformations. nih.govnih.gov

Potential catalytic applications could include:

Asymmetric Hydrogenation: As a chiral ligand for rhodium or iridium catalysts.

Cross-Coupling Reactions: As a ligand for palladium or nickel catalysts, where the electronic properties could influence the reductive elimination step.

Organocatalysis: The primary amine could act as a catalyst in reactions such as aldol or Michael additions, with the trifluoromethyl-substituted thiane backbone providing a unique steric and electronic environment.

Further research is needed to synthesize and evaluate the catalytic performance of metal complexes derived from this compound and its chiral derivatives.

Advanced Materials Science Applications

The incorporation of fluorine and sulfur into polymers and other materials can impart unique and desirable properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. nih.gov Sulfur-containing polymers, in particular, have a wide range of applications, from optical materials to energy storage. nih.gov

This compound represents a novel building block for advanced materials. mdpi.com Its bifunctionality (amine and the potential for ring-opening polymerization) allows it to be incorporated into various polymer backbones.

Potential Material Science Applications:

| Material Type | Potential Role of this compound | Resulting Properties |

| Specialty Polyamides or Polyimides | As a monomer, incorporated via the amine group. | Enhanced thermal stability, lower refractive index, and increased gas permeability due to the CF3 group. |

| Epoxy Resins | As a curing agent for epoxy resins. | The amine group can react with epoxide rings, potentially leading to materials with high glass transition temperatures and improved chemical resistance. |

| Coatings and Films | As an additive or monomer for surface coatings. | The trifluoromethyl group can lower the surface energy, leading to hydrophobic and oleophobic surfaces. |

| Electrolytes for Batteries | As a component of a polymer electrolyte. | The polar S=O (if oxidized) and C-F bonds could aid in ion transport, while the overall structure provides mechanical stability. |

The development of synthetic routes that can produce this compound on a larger scale will be critical for its evaluation and potential integration into advanced materials.

Bioisosteric Replacement Strategies in Chemical Biology Research

Bioisosteric replacement, the substitution of one atom or group for another with similar physical or chemical properties, is a powerful strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. rsc.org The trifluoromethyl group is a well-established bioisostere for several functional groups, and its introduction into a molecule can have profound effects on its biological activity.

The this compound scaffold can be viewed as a bioisosteric replacement for other cyclic amines or amino acids used in drug design. The trifluoromethyl group can serve as a bioisostere for a methyl or ethyl group, but with significantly different electronic properties. It can also act as a replacement for a nitro group, as has been demonstrated in the development of CB1 receptor positive allosteric modulators. rsc.org

The thiane ring itself is a bioisostere of cyclohexane (B81311) or piperidine, but the sulfur atom introduces different bond angles, lengths, and lipophilicity, which can impact binding to biological targets. wikipedia.org

Comparison of this compound with Related Scaffolds:

| Scaffold | Key Features | Potential Advantages of this compound |

| 4-Aminopiperidine | Basic nitrogen in the ring. | The thiane sulfur is less basic and offers different conformational preferences. The CF3 group adds lipophilicity and metabolic stability. |

| 4-tert-Butylcyclohexylamine | Bulky, lipophilic tert-butyl group. | The CF3 group is a smaller, more polarizable bioisostere for the tert-butyl group, potentially improving metabolic stability and binding interactions. organic-chemistry.org |

| 4-Aminotetrahydrothiopyran | Lacks the trifluoromethyl group. | The CF3 group can block metabolic oxidation at the C4 position and alter pKa and lipophilicity. |

The use of this compound as a building block in medicinal chemistry could lead to the discovery of novel drug candidates with improved properties.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of complex molecules, including improved safety, scalability, and reproducibility. thaiscience.infonih.gov The synthesis of this compound, which may involve hazardous reagents or intermediates, is an ideal candidate for this technology.

For example, trifluoromethylation reactions often use gaseous or highly reactive reagents. Performing these reactions in a flow reactor can minimize the risks associated with handling these materials. mdpi.com Similarly, multi-step sequences to build the substituted thiane ring can be "telescoped" in a flow system, where the output of one reactor flows directly into the next, avoiding the need for isolation and purification of intermediates. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry or batch reactors, can be used to rapidly synthesize libraries of derivatives based on the this compound scaffold. This would allow for the efficient exploration of the chemical space around this core structure, accelerating the discovery of new catalysts, materials, and drug candidates.

The integration of flow chemistry and automation will be essential for the efficient and safe production of this compound and its analogues, enabling their broader application in research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)thian-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting thian-4-amine derivatives with trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) under anhydrous conditions in the presence of a base like K₂CO₃. Temperature optimization (e.g., 80–100°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions and improve yields. Characterization via ¹⁹F NMR and LC-MS is essential to confirm purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and trifluoromethyl group integration .

- IR Spectroscopy : Identify amine (-NH₂) and C-F stretching vibrations (1050–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of the trifluoromethyl group .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate fluorinated waste and neutralize acidic/byproduct streams before disposal .

- Emergency Measures : In case of spills, use adsorbents like vermiculite and avoid water to prevent toxic gas release .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect reduces amine basicity, impacting ligand-metal interactions .

- Molecular Dynamics Simulations : Study solvation effects and transition states in reactions like Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line specificity and assay conditions (e.g., pH, temperature) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing CF₃ with Cl or OCF₃) to isolate pharmacophore contributions .

Q. How can reaction kinetics be optimized for scale-up synthesis without compromising enantiomeric purity?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) to identify optimal conditions. For instance, Pd(OAc)₂ at 0.5 mol% in EtOH at 60°C achieves >90% yield with minimal racemization .

- Chiral HPLC : Monitor enantiomeric excess (ee) during asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.